molecular formula C76H108O10P2 B12826388 1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide]

1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide]

Cat. No.: B12826388
M. Wt: 1243.6 g/mol
InChI Key: OMCURGUCYSJLGA-UHFFFAOYSA-N
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Description

1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide] is a complex organic compound with significant potential in various scientific fields. This compound features a biphenyl core with multiple methoxy and phosphine oxide groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide] typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl halides and boronic acids.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using methyl iodide and a strong base like sodium hydride.

    Attachment of Phosphine Oxide Groups: The phosphine oxide groups are attached through a reaction with appropriate phosphine precursors, followed by oxidation using hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide] undergoes various chemical reactions, including:

    Oxidation: The phosphine groups can be further oxidized to phosphine oxides.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups in place of methoxy groups.

Scientific Research Applications

1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide] involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphine oxide groups can coordinate with metal ions, influencing various biochemical pathways. Additionally, its methoxy groups may participate in hydrogen bonding and other non-covalent interactions, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phosphine oxide]
  • 1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-aminophenyl]phosphine oxide]

Uniqueness

The uniqueness of 1,1’-[(1S)-4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide] lies in its specific arrangement of methoxy and phosphine oxide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

1-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphoryl-2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphoryl-4,6-dimethoxyphenyl]-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H108O10P2/c1-69(2,3)51-37-47(38-52(65(51)83-29)70(4,5)6)87(77,48-39-53(71(7,8)9)66(84-30)54(40-48)72(10,11)12)61-35-45(79-25)33-59(81-27)63(61)64-60(82-28)34-46(80-26)36-62(64)88(78,49-41-55(73(13,14)15)67(85-31)56(42-49)74(16,17)18)50-43-57(75(19,20)21)68(86-32)58(44-50)76(22,23)24/h33-44H,1-32H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCURGUCYSJLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(=O)(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(=O)(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H108O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1243.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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